CCT251455

Descripción

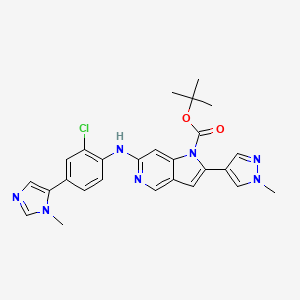

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl 6-[2-chloro-4-(3-methylimidazol-4-yl)anilino]-2-(1-methylpyrazol-4-yl)pyrrolo[3,2-c]pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN7O2/c1-26(2,3)36-25(35)34-21(18-12-30-33(5)14-18)9-17-11-29-24(10-22(17)34)31-20-7-6-16(8-19(20)27)23-13-28-15-32(23)4/h6-15H,1-5H3,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKNUXDLZJPPBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=CC2=CN=C(C=C21)NC3=C(C=C(C=C3)C4=CN=CN4C)Cl)C5=CN(N=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CCT251455: An In-depth Technical Guide on its Mechanism of Action in Mitosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT251455 is a potent and selective small molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint (SAC). This document provides a comprehensive technical overview of the mechanism of action of this compound in mitosis. By inhibiting MPS1, this compound overrides the SAC, leading to premature anaphase, chromosome missegregation, and ultimately, mitotic catastrophe and apoptotic cell death in cancer cells. This guide details the molecular interactions, cellular consequences, and the experimental methodologies used to elucidate this mechanism.

Introduction

The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. The spindle assembly checkpoint (SAC) is a crucial surveillance mechanism that ensures each chromosome is correctly attached to the mitotic spindle before the onset of anaphase. Monopolar Spindle 1 (MPS1) kinase is a central component of the SAC, acting as a sensor for unattached kinetochores and initiating the signaling cascade that prevents premature sister chromatid separation.

In many cancer cells, there is an increased reliance on the SAC to cope with chromosomal instability. This dependency presents a therapeutic window for targeting key SAC components. This compound has emerged as a highly specific and potent inhibitor of MPS1, demonstrating significant anti-proliferative activity in various cancer cell lines. This guide will delve into the core mechanism by which this compound disrupts mitosis, making it a promising candidate for cancer therapy.

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of MPS1. This inhibition disrupts the spindle assembly checkpoint, leading to a cascade of events that culminate in mitotic catastrophe.

Inhibition of MPS1 Kinase Activity

This compound acts as an ATP-competitive inhibitor of MPS1, binding to the kinase domain and preventing the phosphorylation of its downstream substrates. This inhibition has been demonstrated in biochemical assays, showing a high potency for this compound.

dot

The Sentinel of Chromosome Segregation: An In-depth Technical Guide to Mps1 Kinase in the Cell Cycle

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monopolar spindle 1 (Mps1), also known as Threonine and Tyrosine Kinase (TTK), is a highly conserved dual-specificity protein kinase that plays a pivotal role in the orchestration of the cell cycle. Its most critical function is as a master regulator of the Spindle Assembly Checkpoint (SAC), a sophisticated surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Mps1's activity is tightly regulated throughout the cell cycle, peaking in mitosis to prevent premature anaphase onset until all chromosomes have achieved proper biorientation on the mitotic spindle. Dysregulation of Mps1 is linked to chromosomal instability, a hallmark of cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the multifaceted roles of Mps1, its regulatory mechanisms, key substrates, and its significance in the context of drug development.

Core Functions of Mps1 Kinase in the Cell Cycle

Mps1's functions are central to maintaining genomic integrity during cell division. Its roles extend from ensuring the correct number of centrosomes to orchestrating the complex signaling cascade of the SAC.

Spindle Assembly Checkpoint (SAC) Activation and Maintenance

The most well-characterized role of Mps1 is its essential function at the apex of the SAC signaling pathway.[1][2] The SAC is a crucial cellular safeguard that delays the onset of anaphase until all sister chromatids are correctly attached to the mitotic spindle.[3][4] Mps1 is one of the first proteins recruited to unattached kinetochores, the protein structures on chromosomes where spindle microtubules attach.[5]

Upon localization to unattached kinetochores, Mps1 initiates a phosphorylation cascade that leads to the assembly of the Mitotic Checkpoint Complex (MCC).[1] The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase that targets key mitotic proteins like securin and cyclin B for degradation.[3] By inhibiting the APC/C, the SAC prevents the separation of sister chromatids and mitotic exit, providing a window for error correction.[3] The kinase activity of Mps1 is indispensable for this process; its inhibition leads to a premature exit from mitosis and severe chromosome missegregation.[6][7]

Correction of Improper Kinetochore-Microtubule Attachments

Beyond its role in SAC signaling, Mps1 is actively involved in the correction of erroneous kinetochore-microtubule attachments.[1][8] These errors can include syntelic attachments (both sister kinetochores attached to microtubules from the same spindle pole) and merotelic attachments (a single kinetochore attached to microtubules from both poles). Mps1 contributes to the destabilization of these incorrect attachments, thereby promoting the formation of correct, bipolar attachments.[9] This error correction function is crucial for ensuring that each daughter cell receives a complete and accurate set of chromosomes.

Centrosome Duplication

Evidence from budding yeast first implicated Mps1 in the duplication of the spindle pole body, the yeast equivalent of the centrosome.[3][9] In mammalian cells, Mps1 also localizes to centrosomes and has been suggested to play a role in their duplication.[3][9] Overexpression of Mps1 can lead to centrosome amplification, while its inhibition has been linked to defects in centrosome duplication in some contexts.[3] However, this role in mammalian cells is still a subject of some debate.

Regulation of Mps1 Kinase Activity

The activity of Mps1 is meticulously controlled throughout the cell cycle, primarily through transcriptional regulation, subcellular localization, and post-translational modifications.

Transcriptional and Translational Control

Mps1 expression is cell cycle-dependent, with protein levels peaking during the G2 and M phases and declining as the cell exits mitosis.[9][10] This regulation is partly controlled at the transcriptional level by the E2F family of transcription factors.[3]

Subcellular Localization

The localization of Mps1 is highly dynamic. During interphase, it is predominantly cytoplasmic.[3] As the cell enters mitosis, Mps1 is actively transported into the nucleus and concentrates at the kinetochores of unattached chromosomes.[5] This recruitment to kinetochores is a critical step for SAC activation.

Phosphorylation and Autophosphorylation

Mps1 activity is dramatically stimulated in mitosis through a process of autophosphorylation in trans (intermolecular).[9][11][12] This autophosphorylation occurs on several residues within its activation loop, a key regulatory region in protein kinases.[11][13] Dimerization or clustering of Mps1 molecules at the kinetochore is thought to facilitate this trans-autophosphorylation, leading to a sharp increase in its catalytic activity.[9] Phosphorylation by other mitotic kinases, such as Plk1, may also contribute to Mps1 activation.[14]

Degradation

At the end of mitosis, Mps1 levels are rapidly reduced through ubiquitin-mediated proteolysis. The Anaphase-Promoting Complex/Cyclosome (APC/C) in complex with its co-activators Cdc20 and Cdh1 targets Mps1 for degradation.[10][15] This timely destruction of Mps1 is essential for silencing the SAC and allowing cells to exit mitosis and enter the next cell cycle.[9]

Mps1 Signaling Pathways and Substrates

Mps1 sits at the top of a signaling cascade that controls the SAC. Its kinase activity is directed towards a number of key substrates that propagate the "wait anaphase" signal.

The Spindle Assembly Checkpoint Signaling Cascade

The canonical pathway for SAC activation begins with the recruitment of Mps1 to unattached kinetochores. Once activated, Mps1 phosphorylates the kinetochore scaffold protein Knl1 (also known as CASC5 or Blinkin) on multiple "MELT" (Met-Glu-Leu-Thr) motifs.[1][16] Phosphorylated Knl1 then serves as a docking platform for the recruitment of other crucial checkpoint proteins, including the Bub1/Bub3 and BubR1/Bub3 complexes.[16] This assembly of checkpoint proteins at the kinetochore ultimately leads to the generation of the MCC, which inhibits the APC/C.[1]

Key Substrates of Mps1

-

Knl1 (Spc105/Spc7): As mentioned, Knl1 is a primary and critical substrate of Mps1.[17][18] Phosphorylation of its MELT motifs is the key initiating event for the recruitment of downstream SAC components.[1]

-

Mad1: Mps1 can directly phosphorylate Mad1, which is required for the efficient recruitment of Mad2 to the kinetochore and the formation of the MCC.[3][16]

-

Bub1: Mps1 also phosphorylates Bub1, another key checkpoint kinase, which further contributes to the amplification of the SAC signal.[16]

-

Aurora B: There is evidence suggesting a complex interplay between Mps1 and the Aurora B kinase, another crucial regulator of chromosome segregation. Mps1 may influence Aurora B activity and localization, although the precise nature of this relationship is still under investigation.[9]

Quantitative Data on Mps1 Kinase

A quantitative understanding of Mps1 is crucial for modeling its function and for the development of targeted therapies.

Cellular Abundance of Mps1

The absolute number of Mps1 molecules in a cell is tightly regulated across the cell cycle.

| Cell Line | Cell Cycle Stage | Mps1 Molecules per Cell | Approximate Concentration |

| HeLa | Interphase | ~57,000 | ~0.03 µM |

| HeLa | G2/M | ~110,000 | ~0.06 µM |

| Data from Yang et al., 2010.[8] |

Inhibitors of Mps1 Kinase

The development of small molecule inhibitors has been instrumental in dissecting the functions of Mps1 and has opened avenues for cancer therapy.

| Inhibitor | IC50 | Target | Reference |

| Reversine | ~3 nM | Mps1 | Santaguida et al., 2010[19] |

| AZ3146 | ~35 nM | Mps1 | Hewitt et al., 2010[19] |

| NMS-P715 | 182 nM | Mps1 | MedChemExpress[4] |

| Mps1-IN-1 | 367 nM | Mps1 | Kwiatkowski et al., 2010[20] |

| CFI-402257 | 1.7 nM | TTK/Mps1 | MedChemExpress[4] |

| BAY 1217389 | < 10 nM | Mps1 | MedChemExpress[4] |

| BOS-172722 | 11 nM | Mps1 | MedChemExpress[4] |

| MPI-0479605 | 1.8 nM | Mps1 | MedChemExpress[4] |

Experimental Protocols for Studying Mps1 Kinase

A variety of experimental techniques are employed to investigate the function and regulation of Mps1.

In Vitro Kinase Assay

This assay measures the ability of Mps1 to phosphorylate a substrate in a controlled, cell-free environment.

Objective: To determine the kinase activity of purified Mps1 or to screen for inhibitors.

Materials:

-

Purified recombinant Mps1 enzyme

-

Mps1 substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP (including radiolabeled [γ-³²P]ATP or a cold ATP/ADP mixture for luminescence-based assays)

-

Test inhibitor or vehicle control (e.g., DMSO)

-

96-well plates

-

Incubator (30°C)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare a master mix containing kinase buffer, substrate, and ATP.

-

Aliquot the master mix into the wells of a 96-well plate.

-

Add the test inhibitor or vehicle control to the appropriate wells.

-

Initiate the reaction by adding the purified Mps1 enzyme to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method. For radiolabeled assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the incorporated radioactivity. For luminescence-based assays, an ADP-Glo™ reagent is added to measure the amount of ADP produced, which is proportional to the kinase activity.

Immunofluorescence

This technique is used to visualize the subcellular localization of Mps1.

Objective: To determine the localization of Mps1 at different stages of the cell cycle.

Materials:

-

Cells grown on coverslips

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibody against Mps1

-

Fluorescently labeled secondary antibody

-

DAPI for counterstaining DNA

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Fix the cells with fixation buffer.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding sites with blocking buffer.

-

Incubate with the primary antibody against Mps1.

-

Wash to remove unbound primary antibody.

-

Incubate with the fluorescently labeled secondary antibody.

-

Wash to remove unbound secondary antibody.

-

Counterstain the DNA with DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize the localization of Mps1 using a fluorescence microscope.

Immunoprecipitation

This method is used to isolate Mps1 and its interacting proteins from a cell lysate.

Objective: To identify proteins that interact with Mps1 in vivo.

Materials:

-

Cell lysate

-

Antibody specific to Mps1 or a tag on an expressed Mps1 protein

-

Protein A/G-coupled agarose or magnetic beads

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffer

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Lyse cells to release proteins.

-

Pre-clear the lysate with beads to reduce non-specific binding.

-

Incubate the cleared lysate with the Mps1-specific antibody.

-

Add Protein A/G beads to capture the antibody-Mps1 complex.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the Mps1 and its interacting proteins from the beads.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.

Mps1 in Drug Development

The overexpression of Mps1 in various cancers and its critical role in cell cycle progression make it an attractive target for anti-cancer drug development.[21][22] The rationale behind targeting Mps1 is that cancer cells, which often exhibit chromosomal instability, are particularly dependent on a robust SAC for their survival. Inhibiting Mps1 in these cells is expected to exacerbate their genomic instability, leading to mitotic catastrophe and cell death.

Several small molecule inhibitors of Mps1 have been developed and have shown potent anti-tumor activity in preclinical studies.[21] Some of these inhibitors have advanced to clinical trials.[22] A promising strategy is the combination of Mps1 inhibitors with taxane-based chemotherapies, which are known to activate the SAC.[21] This combination has been shown to have a synergistic effect in killing cancer cells.[21]

Conclusion

Mps1 kinase is a multifaceted and essential regulator of the cell cycle, with its most prominent role being the vigilant guardian of chromosome segregation through its command of the Spindle Assembly Checkpoint. Its intricate regulation and its central position in a critical signaling network underscore its importance in maintaining genomic stability. The continued exploration of Mps1's functions and the development of specific inhibitors not only deepens our understanding of fundamental cell biology but also holds significant promise for the development of novel and effective cancer therapies. This guide provides a solid foundation for researchers and drug development professionals to further investigate this critical cell cycle kinase.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MPS1/TTK Inhibitor | TargetMol [targetmol.com]

- 6. research.cbc.osu.edu [research.cbc.osu.edu]

- 7. Dynamic localization of Mps1 kinase to kinetochores is essential for accurate spindle microtubule attachment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular Abundance of Mps1 and the Role of Its Carboxyl Terminal Tail in Substrate Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. researchgate.net [researchgate.net]

- 12. rupress.org [rupress.org]

- 13. www2.nau.edu [www2.nau.edu]

- 14. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rupress.org [rupress.org]

- 16. researchgate.net [researchgate.net]

- 17. MPS1/Mph1 phosphorylates the kinetochore protein KNL1/Spc7 to recruit SAC components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. MPS1/Mph1 phosphorylates the kinetochore protein KNL1/Spc7 to recruit SAC components | Semantic Scholar [semanticscholar.org]

- 19. rupress.org [rupress.org]

- 20. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 22. rupress.org [rupress.org]

CCT251455: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT251455 is a potent and selective small molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint (SAC). The SAC is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Aberrant MPS1 activity is implicated in tumorigenesis and genomic instability, making it an attractive target for cancer therapy. This technical guide provides a comprehensive overview of the target specificity and selectivity profile of this compound, including detailed experimental protocols and an examination of its mechanism of action within the MPS1 signaling pathway.

Data Presentation

On-Target Potency

This compound demonstrates potent inhibition of MPS1 kinase activity in both biochemical and cellular assays. The following table summarizes the key quantitative data reported for this compound.

| Assay Type | Metric | Value (µM) | Cell Line/System |

| Biochemical MPS1 Kinase Assay | IC50 | 0.003 | Recombinant MPS1 |

| Cellular p-MPS1 Assay | IC50 | 0.04 | Not Specified |

| Cell Viability Assay | GI50 | 0.16 | HCT-116 (Human Colon Cancer) |

Selectivity Profile

A comprehensive kinome-wide selectivity profiling of this compound against a broad panel of kinases is essential for a thorough understanding of its off-target effects and therapeutic window. While this compound is reported to be a selective MPS1 inhibitor, a publicly available, comprehensive kinase panel screening dataset was not identified during the preparation of this guide. Such data, typically generated from platforms like KINOMEscan™ or similar services, would provide percentage inhibition or binding constants against hundreds of kinases.

For illustrative purposes, the following tables demonstrate how such data would be presented.

Table 2a: this compound Selectivity Against a Hypothetical Kinase Panel (Top Hits)

| Kinase Target | Percent Inhibition @ 1 µM | Dissociation Constant (Kd) (nM) |

| MPS1 (TTK) | >99% | <10 |

| Kinase A | 25% | >1000 |

| Kinase B | 15% | >1000 |

| Kinase C | 10% | >1000 |

Table 2b: this compound - Kinases with <10% Inhibition at 1 µM (Hypothetical)

A list of kinases showing minimal interaction would be presented here to demonstrate high selectivity.

Experimental Protocols

Biochemical MPS1 Kinase Assay

This protocol outlines a method to determine the in vitro potency of this compound against recombinant MPS1 kinase.

Materials:

-

Recombinant human MPS1 kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

MPS1-specific peptide substrate (e.g., a synthetic peptide containing a known MPS1 phosphorylation site)

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.

-

In a multiwell plate, add the diluted this compound or DMSO (vehicle control).

-

Add the MPS1 kinase and the peptide substrate to each well.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for MPS1.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system, following the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

HCT-116 cells (or other cancer cell lines)

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed HCT-116 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.

Immunofluorescence for Mitotic Checkpoint Proteins

This protocol allows for the visualization of the effect of this compound on the localization of key mitotic checkpoint proteins.

Materials:

-

HeLa cells (or other suitable cell line)

-

Glass coverslips

-

Complete cell culture medium

-

This compound

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies (e.g., anti-phospho-Histone H3, anti-Mad2, anti-BubR1)

-

Fluorophore-conjugated secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Grow HeLa cells on glass coverslips.

-

Treat the cells with this compound or vehicle control for the desired time. A positive control for mitotic arrest, such as nocodazole, can be included.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash the cells with PBS.

-

Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope and capture images.

Flow Cytometry for Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell line (e.g., HCT-116)

-

Complete cell culture medium

-

This compound

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound or vehicle control for various time points (e.g., 24, 48, 72 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

MPS1 Signaling in the Spindle Assembly Checkpoint

The following diagram illustrates the central role of MPS1 in the spindle assembly checkpoint and the mechanism of action of this compound.

Caption: this compound inhibits MPS1, disrupting the spindle assembly checkpoint.

Experimental Workflow for this compound Characterization

This diagram outlines the typical experimental workflow for characterizing the specificity and selectivity of a kinase inhibitor like this compound.

Caption: Workflow for characterizing the MPS1 inhibitor this compound.

In Vitro Characterization of the Mps1 Kinase Inhibitor CCT251455: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of CCT251455, a potent and selective inhibitor of the Monopolar Spindle 1 (Mps1) kinase. The document details the biochemical and cellular activities of the compound, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways and workflows.

Biochemical Activity and Selectivity

This compound is a highly potent inhibitor of Mps1 kinase. The inhibitory activity was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The compound exhibits high selectivity for Mps1 when screened against a panel of other protein kinases.

| Parameter | Value | Assay Conditions |

| Mps1 IC50 | 3 nM | TR-FRET Assay |

| GI50 (HCT-116 cells) | 0.06 - 1 µM | Cell Viability Assay |

Cellular Activity

This compound demonstrates potent anti-proliferative activity in human colorectal carcinoma HCT-116 cells. The compound's effect on the cell cycle can be assessed by flow cytometry analysis of propidium iodide-stained cells.

| Cell-Based Assay | Parameter | Value | Cell Line |

| Inhibition of Mps1 Autophosphorylation | IC50 | 40 nM | HCT-116 |

| Growth Inhibition | GI50 | 160 nM | HCT-116 |

Experimental Protocols

Mps1 Kinase Biochemical Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of compounds against Mps1 kinase.

Materials:

-

Recombinant Mps1 kinase

-

Biotinylated peptide substrate

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-allophycocyanin (SA-APC)

-

Test compound (e.g., this compound)

-

384-well low-volume black plates

-

TR-FRET plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 50 nL of the compound dilutions to the wells of a 384-well plate.

-

Prepare a 2x Mps1 kinase solution in assay buffer and add 2.5 µL to each well.

-

Prepare a 2x substrate/ATP solution in assay buffer and add 2.5 µL to each well to initiate the kinase reaction.

-

Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

-

Prepare a 2x detection mix containing the Europium-labeled antibody and SA-APC in detection buffer.

-

Add 5 µL of the detection mix to each well to stop the reaction.

-

Incubate the plate at room temperature for 60 minutes to allow for the development of the FRET signal.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm.

-

Calculate the TR-FRET ratio and determine the IC50 values from the dose-response curves.

Cell Viability Assay (MTT)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the anti-proliferative effect of this compound on HCT-116 cells.

Materials:

-

HCT-116 human colorectal carcinoma cells

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed HCT-116 cells into 96-well plates at a density of 2,500 cells per well in 100 µL of complete growth medium.

-

Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Prepare serial dilutions of this compound in complete growth medium and add 100 µL to the respective wells.

-

Incubate the cells for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for a further 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value.

Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution in HCT-116 cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

-

HCT-116 cells

-

Complete growth medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed HCT-116 cells in 6-well plates and treat with this compound at the desired concentrations for the indicated time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Visualizations

Mps1 Signaling Pathway in the Spindle Assembly Checkpoint

Caption: Mps1 signaling at unattached kinetochores.

Biochemical Kinase Assay (TR-FRET) Workflow

Caption: TR-FRET biochemical assay workflow.

Cell-Based Proliferation Assay Workflow

Caption: Cell proliferation (MTT) assay workflow.

The Mps1 Kinase Inhibitor CCT251455: A Technical Guide to its Effects on the Spindle Assembly Checkpoint

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spindle assembly checkpoint (SAC) is a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Its proper function is essential to prevent aneuploidy, a hallmark of many cancers. The serine/threonine kinase Mps1 (Monopolar spindle 1) is a key upstream regulator of the SAC. Its inhibition presents a promising therapeutic strategy to selectively target cancer cells, which often exhibit a weakened SAC. CCT251455 is a potent and selective small molecule inhibitor of Mps1 kinase. This technical guide provides an in-depth overview of the effects of this compound on the spindle assembly checkpoint, including quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental investigation.

Introduction to the Spindle Assembly Checkpoint and Mps1

The spindle assembly checkpoint is a complex signaling pathway that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[1] This process is primarily mediated by the anaphase-promoting complex/cyclosome (APC/C), an E3 ubiquitin ligase. When kinetochores are unattached, the SAC is activated, leading to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the APC/C.[1][2]

Mps1 kinase plays a crucial role at the apex of the SAC signaling cascade.[3] It is recruited to unattached kinetochores where it phosphorylates multiple substrates, including the kinetochore protein Knl1.[4] This phosphorylation event initiates a signaling cascade that leads to the recruitment of other key SAC proteins, such as Mad1, Mad2, Bub1, and BubR1, ultimately leading to the assembly of the MCC and mitotic arrest.[4][5]

This compound: A Potent and Selective Mps1 Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Mps1 kinase.[6] By inhibiting Mps1, this compound effectively abrogates the spindle assembly checkpoint, leading to premature anaphase entry, chromosome missegregation, and ultimately, cell death, particularly in cancer cells that are reliant on a functional SAC for survival.[6][7]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data regarding the biological activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (µM) |

| Mps1 | 0.003[6] |

Table 2: Cellular Activity of this compound in HCT116 Human Colon Cancer Cells

| Assay | Parameter | Value (µM) |

| Mps1 Autophosphorylation (p-Mps1) | IC50 | 0.04[8] |

| Cell Growth Inhibition | GI50 | 0.16[8] |

Table 3: Effect of this compound on Mitotic Timing in HeLa Cells

| Treatment | Duration of Mitosis (minutes) |

| Control (DMSO) | ~50 |

| This compound (0.6 µM) | Significantly reduced[7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the spindle assembly checkpoint.

Mps1 Kinase Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of Mps1 kinase in vitro.

-

Reagents:

-

Recombinant human Mps1 kinase

-

Myelin Basic Protein (MBP) as a substrate

-

ATP (γ-32P-ATP for radioactive detection or cold ATP for non-radioactive methods)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

This compound at various concentrations

-

SDS-PAGE loading buffer

-

Phosphorimager or appropriate detection system

-

-

Procedure:

-

Prepare a reaction mixture containing Mps1 kinase, MBP, and kinase reaction buffer.

-

Add this compound at a range of concentrations to the reaction mixture. Include a DMSO control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Detect the phosphorylated MBP using autoradiography (for γ-32P-ATP) or a specific antibody against phosphorylated MBP followed by western blotting.

-

Quantify the signal and calculate the IC50 value of this compound.

-

Cell Viability Assay (MTS/MTT)

This assay determines the effect of this compound on the proliferation and viability of cancer cells.

-

Reagents:

-

Cancer cell line (e.g., HCT116)

-

Complete cell culture medium

-

This compound at various concentrations

-

MTS or MTT reagent

-

96-well plates

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound. Include a DMSO control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours to allow for the conversion of the reagent by viable cells.

-

If using MTT, add a solubilizing agent (e.g., DMSO or a specialized solution) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 value.

-

Flow Cytometry for Cell Cycle Analysis

This technique is used to analyze the distribution of cells in different phases of the cell cycle following treatment with this compound.

-

Reagents:

-

Cancer cell line (e.g., HCT116)

-

Complete cell culture medium

-

This compound at a specific concentration (e.g., 0.6 µM)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol for fixation

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound or DMSO for a specific duration (e.g., 24, 48, or 72 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.

-

Immunofluorescence for Kinetochore Protein Localization

This method visualizes the effect of this compound on the recruitment of key SAC proteins to the kinetochores.

-

Reagents:

-

Cancer cell line (e.g., HeLa) grown on coverslips

-

Complete cell culture medium

-

This compound (e.g., 0.6 µM)

-

Nocodazole (as a positive control for SAC activation)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibodies against kinetochore proteins (e.g., anti-Mad2, anti-BubR1, anti-CREST)

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Treat cells with this compound or DMSO for a specified time. A co-treatment with nocodazole can be used to assess the ability of this compound to override a mitotic arrest.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with 3% BSA for 1 hour.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies and DAPI for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize and capture images using a fluorescence microscope.

-

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of the spindle assembly checkpoint and a typical experimental workflow for studying the effects of this compound.

Caption: this compound inhibits Mps1, disrupting the SAC signaling cascade.

Caption: Workflow for characterizing this compound's effects on the SAC.

Conclusion

This compound is a valuable tool compound for studying the intricate mechanisms of the spindle assembly checkpoint and a promising lead for the development of novel anti-cancer therapeutics. Its potent and selective inhibition of Mps1 kinase provides a clear mechanism for overriding the mitotic checkpoint, leading to catastrophic mitotic errors and cell death in cancer cells. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Mps1 inhibition. Further investigation into the precise downstream effects of this compound on the localization and function of individual SAC components will continue to refine our understanding of this critical cell cycle regulatory pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. cancer.wisc.edu [cancer.wisc.edu]

- 3. thno.org [thno.org]

- 4. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

Preclinical Evaluation of CCT251455: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT251455 is a potent and selective small molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, a crucial component of the spindle assembly checkpoint (SAC).[1][2][3] MPS1 is overexpressed in a variety of human cancers and plays a critical role in ensuring proper chromosome segregation during mitosis.[4][5] Inhibition of MPS1 in cancer cells, which often exhibit chromosomal instability, can lead to severe mitotic errors and subsequent cell death, making it an attractive target for oncology drug development.[4][6][7] This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing important biological pathways and workflows.

Data Presentation

In Vitro Potency and Selectivity

This compound demonstrates potent enzymatic and cellular inhibition of MPS1. Its high selectivity against a broad panel of kinases underscores its potential for a favorable safety profile.

| Assay | Parameter | Value | Cell Line/System |

| MPS1 Kinase Assay | IC50 | 3 nM | Biochemical Assay |

| p-MPS1 (T676) Cellular Assay | IC50 | 40 nM | HCT-116 |

| Cell Proliferation (MTT Assay) | GI50 | 160 nM | HCT-116 |

| Kinase Selectivity Screen | % Inhibition at 1 µM | >80% for only 3 other kinases out of 121 | Broad Kinase Panel |

Table 1: In Vitro Activity of this compound.[1][2][3]

In Vivo Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties in preclinical species, including good oral bioavailability.

| Species | Dose & Route | Parameter | Value |

| Mouse (BALB/c) | 10 mg/kg, PO | Oral Bioavailability (F%) | 83% |

| Mouse (BALB/c) | 10 mg/kg, IV | Clearance (CL) | Data not available |

| Mouse (BALB/c) | 10 mg/kg, IV | Volume of Distribution (Vd) | Data not available |

| Rat | Data not available | Oral Bioavailability (F%) | Moderate |

| Rat | Data not available | Clearance (CL) | Moderate |

Table 2: Pharmacokinetic Parameters of this compound.[1][3][6]

In Vivo Antitumor Efficacy

Oral administration of this compound leads to dose-dependent inhibition of MPS1 activity and tumor growth in a human colon cancer xenograft model.

| Animal Model | Tumor Model | Treatment | Endpoint | Result |

| Athymic Nude Mice | HCT-116 Subcutaneous Xenograft | 50, 75, 100 mg/kg, PO, BID for 1 day | p-MPS1 (T676) inhibition in tumor | Dose-dependent inhibition |

| Athymic Nude Mice | HCT-116 Subcutaneous Xenograft | Dosing regimen not specified | Tumor Growth Inhibition | Significant tumor growth inhibition |

Table 3: In Vivo Efficacy of this compound.[1][2][3]

Experimental Protocols

MPS1 Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of MPS1.

-

Reagents: Recombinant human MPS1 kinase domain, ATP, substrate peptide (e.g., a generic kinase substrate like myelin basic protein or a specific MPS1 peptide), kinase buffer, and detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 384-well plate, add MPS1 kinase, the substrate peptide, and the diluted compound. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent and a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular p-MPS1 (T676) Inhibition Assay

This assay measures the inhibition of MPS1 autophosphorylation in a cellular context.

-

Cell Line: HCT-116 human colon carcinoma cells.

-

Procedure: a. Seed HCT-116 cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for a specified duration (e.g., 2 hours). c. Lyse the cells and perform an ELISA-based assay to detect the levels of phosphorylated MPS1 at threonine 676 (p-MPS1 T676).

-

Data Analysis: Normalize the p-MPS1 signal to the total protein concentration for each well. Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.

Cell Proliferation (MTT) Assay

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

-

Cell Line: HCT-116 human colon carcinoma cells.

-

Procedure: a. Seed HCT-116 cells in 96-well plates. b. After 24 hours, treat the cells with a serial dilution of this compound. c. Incubate the cells for 72 hours. d. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals. e. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution). f. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of growth inhibition (GI) for each concentration and determine the GI50 value.

HCT-116 Xenograft Model

This in vivo model evaluates the antitumor efficacy of this compound.

-

Animal Model: Female athymic nude mice (e.g., BALB/c nude).

-

Tumor Implantation: a. Culture HCT-116 cells to ~80% confluency. b. Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of Matrigel and PBS). c. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.

-

Drug Administration: a. Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³). b. Randomize the mice into vehicle control and treatment groups. c. Formulate this compound in a suitable vehicle for oral administration (e.g., 10% DMSO, 5% Tween 20 in saline).[2] d. Administer this compound or vehicle orally (PO) at the specified doses and schedule (e.g., twice daily).

-

Efficacy and Pharmacodynamic Assessment: a. Measure tumor volumes with calipers at regular intervals. b. At the end of the study, or at specified time points for pharmacodynamic analysis, euthanize the mice and collect tumors. c. For pharmacodynamic studies, process the tumor tissue to measure the levels of biomarkers such as p-MPS1.

-

Data Analysis: Calculate tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group. Analyze biomarker data to confirm target engagement in vivo.

Mandatory Visualizations

Signaling Pathway

Caption: The role of MPS1 in the Spindle Assembly Checkpoint and its inhibition by this compound.

Experimental Workflow

Caption: A streamlined workflow for the preclinical evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Characterisation of CCT271850, a selective, oral and potent MPS1 inhibitor, used to directly measure in vivo MPS1 inhibition vs therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identifying Anti-cancer Effects and Exploring the Mechanism of an MPS1/TTK Inhibitor in Gastric Cancer [e-crt.org]

- 5. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 6. reactionbiology.com [reactionbiology.com]

- 7. embopress.org [embopress.org]

Methodological & Application

Application Notes and Protocols for CCT251455 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of CCT251455, a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, in cell culture experiments. Detailed protocols for key assays are provided to ensure reproducible and accurate results.

Introduction

This compound is a small molecule inhibitor that targets MPS1, a key regulator of the spindle assembly checkpoint (SAC). The SAC is a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Dysregulation of the SAC is a common feature in many cancers, leading to aneuploidy and genomic instability. By inhibiting MPS1, this compound disrupts the SAC, leading to mitotic errors and subsequent cell death in cancer cells, making it a promising agent for cancer research and drug development.

Data Presentation

This compound Inhibitory Activity

| Cell Line | Cancer Type | IC50 (µM) | GI50 (µM) | Citation |

| HCT-116 | Colon Carcinoma | 0.04 (p-MPS1) | 0.16 | [1] |

| HeLa | Cervical Cancer | Not Reported | Not Reported | |

| A549 | Lung Carcinoma | Not Reported | Not Reported | |

| MCF7 | Breast Adenocarcinoma | Not Reported | Not Reported | |

| DU-145 | Prostate Carcinoma | Not Reported | Not Reported |

Signaling Pathway

The spindle assembly checkpoint is a complex signaling pathway that prevents the premature separation of sister chromatids. MPS1 is a critical upstream kinase in this pathway. Upon sensing unattached kinetochores, MPS1 initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key enzyme required for the onset of anaphase. This compound, by inhibiting MPS1, prevents this signaling cascade, leading to a faulty SAC, chromosome missegregation, and ultimately, cell death.[2][3][4]

Caption: MPS1 Signaling Pathway Inhibition by this compound.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is to determine the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1][5][6][7]

-

Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a concentration range of 0.01 µM to 10 µM.

-

Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT (5 mg/mL in PBS) or 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.[1][5][6]

-

If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a plate reader.[1][6]

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 or GI50 value.

Western Blotting for MPS1 Phosphorylation

This protocol is to assess the inhibitory effect of this compound on MPS1 autophosphorylation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-MPS1 (Thr676) and anti-total-MPS1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for a specified time (e.g., 1-2 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer.[8]

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-phospho-MPS1) overnight at 4°C. The recommended dilution should be determined empirically, but a starting point of 1:1000 is common.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with an anti-total-MPS1 antibody to confirm equal protein loading.

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at a concentration around its GI50 value for 24, 48, and 72 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS and fix them by adding dropwise 1 mL of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The following diagram outlines a general workflow for evaluating the effects of this compound in cell culture.

Caption: General workflow for this compound evaluation.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spindle checkpoint - Wikipedia [en.wikipedia.org]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-rad.com [bio-rad.com]

Application Notes and Protocols for CCT251455 in Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT251455 is a potent and selective inhibitor of the mitotic kinase Monopolar Spindle 1 (MPS1), also known as Threonine Tyrosine Kinase (TTK)[1][2]. MPS1 is a critical component of the spindle assembly checkpoint, a crucial cellular process that ensures the proper segregation of chromosomes during mitosis[1]. In many human cancers, MPS1 is aberrantly overexpressed, making it an attractive therapeutic target[1][3]. This compound functions by stabilizing an inactive conformation of MPS1, thereby preventing ATP and substrate binding and inhibiting its kinase activity[1][3]. This inhibition disrupts the spindle assembly checkpoint, leading to mitotic errors and ultimately cell death in cancer cells that are highly dependent on MPS1 for survival. These application notes provide a detailed protocol for assessing the effect of this compound on cell viability.

Mechanism of Action

This compound targets MPS1, a key regulator of the spindle assembly checkpoint (SAC). The SAC is a surveillance mechanism that ensures each chromosome is properly attached to the spindle microtubules before the cell enters anaphase. By inhibiting MPS1, this compound disrupts this checkpoint, leading to premature anaphase entry, chromosome missegregation, and aneuploidy, which in turn can trigger apoptosis or other forms of cell death.

Signaling pathway of this compound action.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound.

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (MPS1 kinase assay) | - | 3 nM | [2] |

| IC₅₀ (p-MPS1 cellular assay) | - | 40 nM | [2][3] |

| GI₅₀ (Cell Viability) | HCT116 (Human Colon Cancer) | 160 nM | [3] |

Experimental Protocol: Cell Viability Assay using MTS

This protocol describes the use of a colorimetric MTS assay to determine the effect of this compound on the viability of a cancer cell line, using HCT116 as an example. The MTS assay measures the reduction of a tetrazolium compound by viable, metabolically active cells to produce a colored formazan product.

Materials

-

This compound (prepare a stock solution in DMSO, e.g., 10 mM)

-

HCT116 human colon cancer cell line

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well clear flat-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Multi-well spectrophotometer (plate reader)

Procedure

-

Cell Seeding:

-

Culture HCT116 cells in complete growth medium to ~80% confluency.

-

Trypsinize the cells, count them using a hemocytometer or automated cell counter, and resuspend in complete growth medium to a final concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Include wells with medium only for background control.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from your stock solution. A suggested starting range is from 1 nM to 10 µM. Remember to include a vehicle control (DMSO) at the same final concentration as in the highest this compound concentration.

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 72 or 96 hours, as a 4-day assay has been reported for HCT116 cells)[4].

-

-

MTS Assay:

-

Following the incubation period, add 20 µL of MTS reagent directly to each well containing 100 µL of medium.

-

Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time may need to be optimized for your specific cell line.

-

After incubation, measure the absorbance of each well at 490 nm using a multi-well spectrophotometer.

-

-

Data Analysis:

-

Subtract the average absorbance of the medium-only wells (background) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

From the dose-response curve, calculate the GI₅₀ (concentration that causes 50% growth inhibition) or IC₅₀ (concentration that causes 50% inhibition of viability) using appropriate software (e.g., GraphPad Prism).

-

Experimental workflow for the cell viability assay.

Alternative Cell Viability Assays

Other common cell viability assays can also be employed to assess the effects of this compound.

-

MTT Assay: Similar to the MTS assay, but the formazan product is insoluble and requires a solubilization step before reading the absorbance[5][6].

-

WST-8 Assay: This assay is also similar to MTS and offers high sensitivity.

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which is a marker of metabolically active cells. It is a highly sensitive method.

-

Resazurin (alamarBlue®) Assay: This is a fluorescent-based assay where viable cells reduce resazurin to the fluorescent resorufin[6].

The choice of assay may depend on the specific cell line, experimental conditions, and available equipment. It is always recommended to optimize the assay conditions for your specific experimental setup.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mps1 inhibitor this compound Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

- 4. researchgate.net [researchgate.net]

- 5. broadpharm.com [broadpharm.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: CCT251455 Treatment of HCT116 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT251455 is a potent and selective small molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint (SAC). The SAC is a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Aberrant MPS1 expression is frequently observed in various cancers, including colorectal cancer, making it an attractive therapeutic target. The HCT116 human colorectal carcinoma cell line, which harbors a KRAS mutation, is a widely used model for studying colorectal cancer biology and for the preclinical evaluation of novel therapeutic agents. These application notes provide a detailed overview and experimental protocols for characterizing the effects of this compound on HCT116 cells.

Biological Activity of this compound in HCT116 Cells

This compound exhibits potent anti-proliferative activity against HCT116 cells. As an inhibitor of MPS1, this compound disrupts the spindle assembly checkpoint, leading to improper chromosome segregation, mitotic catastrophe, and ultimately, cell death.

Table 1: In Vitro Potency of this compound in HCT116 Cells

| Parameter | Value | Reference |

| IC50 (MPS1 kinase) | 3 nM | [1] |

| GI50 (HCT116 cells) | 0.16 µM | [2] |

Experimental Protocols

Cell Culture

HCT116 cells (ATCC® CCL-247™) should be cultured in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal growth inhibitory concentration (GI50) of this compound in HCT116 cells.

Materials:

-

HCT116 cells

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, DMSO) to the respective wells.

-

Incubate the plate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for MPS1 Inhibition

This protocol is to assess the inhibition of MPS1 kinase activity by measuring the phosphorylation of its downstream targets.

Materials:

-

HCT116 cells

-

Complete growth medium

-

This compound

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-MPS1, anti-MPS1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL reagent and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of this compound on the cell cycle distribution of HCT116 cells.

Materials:

-

HCT116 cells

-

Complete growth medium

-

This compound

-

6-well plates

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed HCT116 cells in 6-well plates.

-

Treat cells with this compound at various concentrations for different time points (e.g., 24, 48, 72 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Table 2: Representative Cell Cycle Distribution of HCT116 Cells Treated with an MPS1 Inhibitor

| Treatment | Time (h) | % G1 Phase | % S Phase | % G2/M Phase |

| Vehicle | 24 | 45.2 | 30.1 | 24.7 |

| MPS1 Inhibitor (1 µM) | 24 | 20.5 | 15.3 | 64.2 |

| Vehicle | 48 | 48.1 | 28.5 | 23.4 |

| MPS1 Inhibitor (1 µM) | 48 | 15.8 | 10.2 | 74.0 |

Data is representative of the expected effects of an MPS1 inhibitor on HCT116 cells, leading to a significant increase in the G2/M population.

Signaling Pathway

Summary and Conclusion

This compound is a potent inhibitor of MPS1 kinase that effectively suppresses the proliferation of HCT116 colorectal cancer cells. The provided protocols offer a framework for researchers to investigate the cellular effects of this compound, including its impact on cell viability, target engagement, and cell cycle progression. The expected outcome of this compound treatment in HCT116 cells is a robust G2/M arrest due to the disruption of the spindle assembly checkpoint, ultimately leading to mitotic catastrophe and cell death. These application notes serve as a valuable resource for the preclinical evaluation of this compound and other MPS1 inhibitors in the context of colorectal cancer.

References

Application Notes and Protocols for CCT251455 in Immunofluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT251455 is a potent and selective inhibitor of the histone acetyltransferases (HATs) CREB-binding protein (CREBBP) and E1A binding protein p300 (EP300).[1] These enzymes play a critical role in regulating gene expression by catalyzing the acetylation of histone and non-histone proteins.[1][2] Specifically, CREBBP/EP300 are known to acetylate histone H3 at lysine 18 (H3K18) and lysine 27 (H3K27), modifications generally associated with active gene transcription.[2][3] Dysregulation of CREBBP/EP300 activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[1][3][4]

Immunofluorescence microscopy is a powerful technique to visualize the subcellular localization and quantify the expression levels of specific proteins or protein modifications within cells.[5][6] This application note provides a detailed protocol for utilizing this compound in immunofluorescence experiments to probe its effects on histone acetylation and cellular processes.

Mechanism of Action

This compound inhibits the HAT activity of CREBBP and EP300, leading to a reduction in the acetylation of their substrates.[3] A primary and measurable downstream effect is the global decrease in histone H3 acetylation at key residues like H3K27.[4] This inhibition of histone acetylation can lead to the suppression of enhancer-driven oncogene expression and subsequent anti-proliferative effects in cancer cells.[1]

Data Presentation

The following table summarizes the expected quantitative data from immunofluorescence experiments using this compound. The data can be acquired through image analysis software by measuring the mean fluorescence intensity of the target protein/modification in the nuclear region, often counterstained with DAPI.

| Treatment Group | Target | Expected Change in Mean Nuclear Fluorescence Intensity | Potential Interpretation |

| Vehicle Control (e.g., DMSO) | H3K27ac | Baseline | Normal histone acetylation levels. |

| This compound (e.g., 1 µM) | H3K27ac | Significant Decrease | Inhibition of CREBBP/EP300 HAT activity. |

| Vehicle Control (e.g., DMSO) | Target Protein of Interest | Baseline | Normal protein localization and expression. |

| This compound (e.g., 1 µM) | Target Protein of Interest | Varies (Increase/Decrease/No Change) | This compound may alter the expression or localization of specific proteins downstream of CREBBP/EP300 signaling. |

Experimental Protocols

This protocol is a general guideline for immunofluorescence staining of adherent cells treated with this compound. Optimization of parameters such as antibody concentrations and incubation times may be required for specific cell lines and antibodies.

Materials and Reagents:

-

Cell culture medium

-

Adherent cells of interest

-

This compound (and appropriate solvent, e.g., DMSO)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[7]

-

Blocking Buffer (e.g., 1-5% BSA or 10% normal goat serum in PBST)

-

Primary antibody against the target of interest (e.g., anti-H3K27ac)

-

Fluorophore-conjugated secondary antibody

-